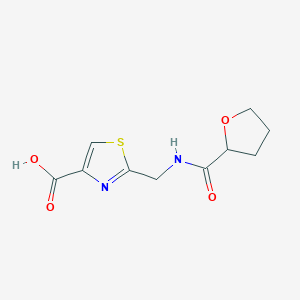
2-((Tetrahydrofuran-2-carboxamido)methyl)thiazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Tetrahydrofuran-2-carboxamido)methyl)thiazole-4-carboxylic acid is a heterocyclic compound that contains both a thiazole ring and a tetrahydrofuran ring. The thiazole ring is a five-membered ring containing sulfur and nitrogen atoms, while the tetrahydrofuran ring is a five-membered ring containing an oxygen atom. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Tetrahydrofuran-2-carboxamido)methyl)thiazole-4-carboxylic acid typically involves the condensation of a thiazole derivative with a tetrahydrofuran derivative. One common method involves the reaction of 2-aminothiazole with tetrahydrofuran-2-carboxylic acid under appropriate conditions to form the desired compound . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
2-((Tetrahydrofuran-2-carboxamido)methyl)thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
2-((Tetrahydrofuran-2-carboxamido)methyl)thiazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-((Tetrahydrofuran-2-carboxamido)methyl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit enzymes such as proline dehydrogenase, leading to the disruption of metabolic pathways. The compound’s ability to form hydrogen bonds and interact with nucleophilic sites in biological molecules contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A precursor in the synthesis of various thiazole derivatives with antimicrobial and anticancer activities.
Tetrahydrofuran-2-carboxylic acid: A key intermediate in the synthesis of tetrahydrofuran derivatives with various biological activities.
Uniqueness
2-((Tetrahydrofuran-2-carboxamido)methyl)thiazole-4-carboxylic acid is unique due to the presence of both thiazole and tetrahydrofuran rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H12N2O4S |
|---|---|
Molecular Weight |
256.28 g/mol |
IUPAC Name |
2-[(oxolane-2-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C10H12N2O4S/c13-9(7-2-1-3-16-7)11-4-8-12-6(5-17-8)10(14)15/h5,7H,1-4H2,(H,11,13)(H,14,15) |
InChI Key |
LVOVACMIYMYRCV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C(=O)NCC2=NC(=CS2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


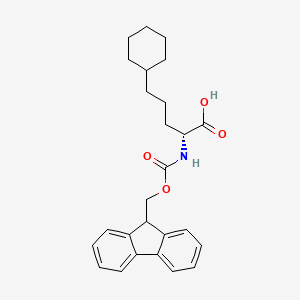
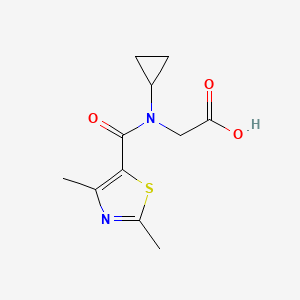
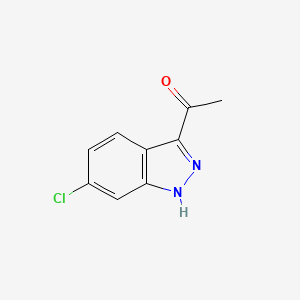
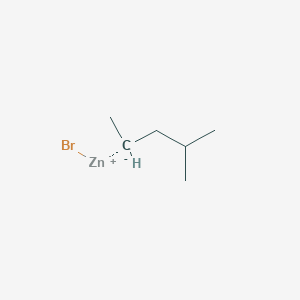

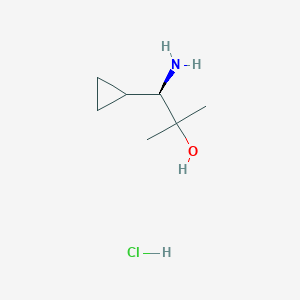

![3-[(4-Chlorobenzyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14895288.png)
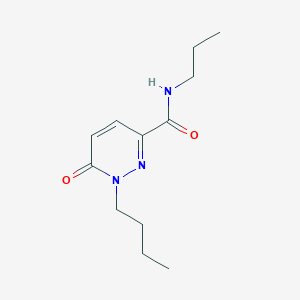

![Methyl 6,8-dichloroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B14895313.png)

![2-((4-Aminothieno[2,3-d]pyrimidin-2-yl)thio)-N-cyclopropylacetamide](/img/structure/B14895320.png)

